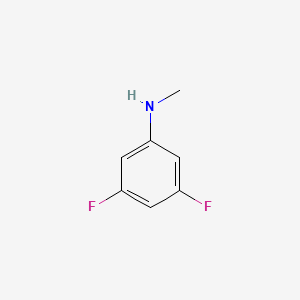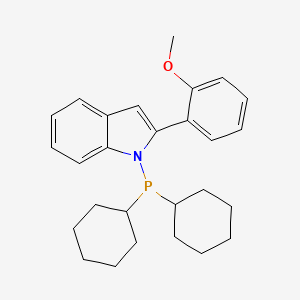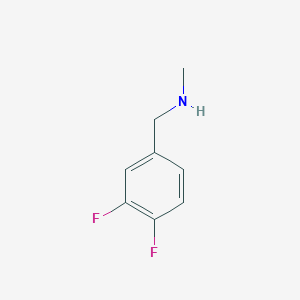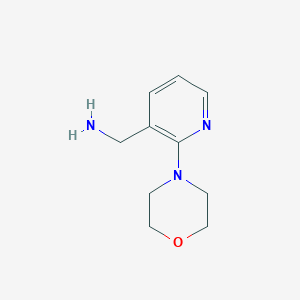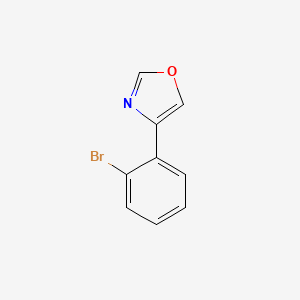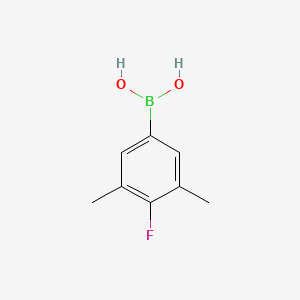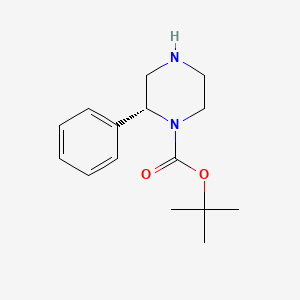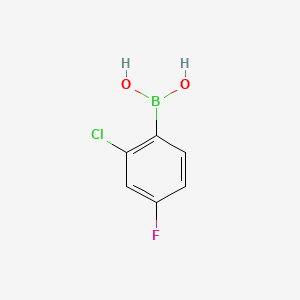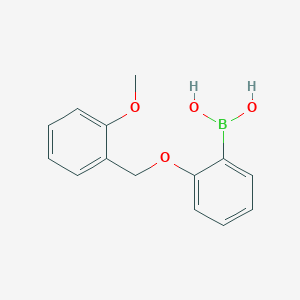
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
説明
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .
Molecular Structure Analysis
The molecular structure of “(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES stringCOc1ccccc1COc2ccccc2B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group. Physical And Chemical Properties Analysis
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .科学的研究の応用
However, boronic acids and their derivatives, including “2-(2’-Methoxybenzyloxy)phenylboronic acid”, are generally known to have broad applications in various scientific fields, such as organic synthesis, medicinal chemistry, materials science, and sensor technology. They are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling reactions , and can serve as versatile tools for constructing carbon-carbon bonds .
- Boronic acids are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . They serve as versatile tools for constructing carbon-carbon bonds .
- The methods of application typically involve mixing the boronic acid with a metal catalyst, an organic halide, and a base in a suitable solvent. The reaction is then heated to promote the coupling .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
- Boronic acids can act as enzyme inhibitors, which can be useful in the treatment of various diseases .
- The methods of application in this field would typically involve incorporating the boronic acid into a larger molecule designed to interact with a specific biological target .
- The outcomes can include the development of new drugs or therapies .
- Boronic acids can be used in the creation of new materials, such as polymers and ceramics .
- The methods of application can vary widely depending on the specific material being produced .
- The outcomes can include the development of new materials with unique properties .
- Boronic acids can act as sensors for carbohydrates .
- The methods of application typically involve incorporating the boronic acid into a sensor device .
- The outcomes can include the development of new sensor technologies .
- Boronic acids can act as antimicrobial agents .
- The methods of application typically involve incorporating the boronic acid into a formulation designed to kill or inhibit the growth of microorganisms .
- The outcomes can include the development of new antimicrobial products .
Organic Synthesis
Medicinal Chemistry
Materials Science
Sensor Technology
Antimicrobial Agents
Bioconjugation and Labeling
- Boronic acids are often used in coupling reactions, such as Suzuki-Miyaura cross-coupling reactions . They serve as versatile tools for constructing carbon-carbon bonds .
- The methods of application typically involve mixing the boronic acid with a metal catalyst, an organic halide, and a base in a suitable solvent. The reaction is then heated to promote the coupling .
- The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
- Boronic acids can act as enzyme inhibitors, which can be useful in the treatment of various diseases .
- The methods of application in this field would typically involve incorporating the boronic acid into a larger molecule designed to interact with a specific biological target .
- The outcomes can include the development of new drugs or therapies .
- Boronic acids can be used in the creation of new materials, such as polymers and ceramics .
- The methods of application can vary widely depending on the specific material being produced .
- The outcomes can include the development of new materials with unique properties .
- Boronic acids can act as sensors for carbohydrates .
- The methods of application typically involve incorporating the boronic acid into a sensor device .
- The outcomes can include the development of new sensor technologies .
- Boronic acids can act as antimicrobial agents .
- The methods of application typically involve incorporating the boronic acid into a formulation designed to kill or inhibit the growth of microorganisms .
- The outcomes can include the development of new antimicrobial products .
Organic Synthesis
Medicinal Chemistry
Materials Science
Sensor Technology
Antimicrobial Agents
Bioconjugation and Labeling
特性
IUPAC Name |
[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPOAZWOBVBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584720 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-76-7 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



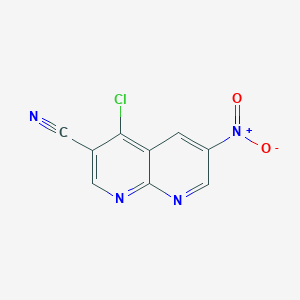
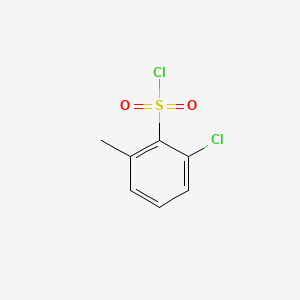
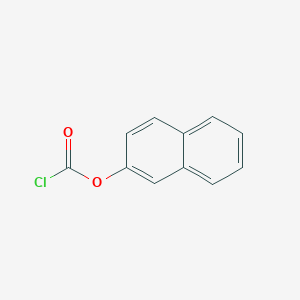
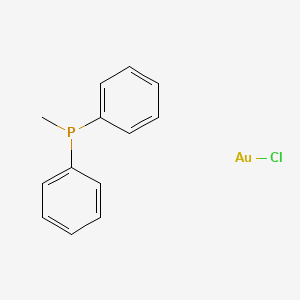
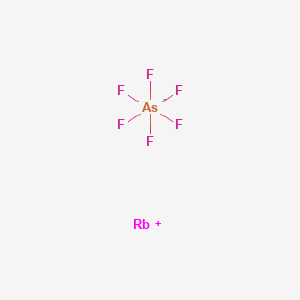
![[(3R,4aR,5S,6S,6aS,10aS,10bS)-3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate](/img/structure/B1591538.png)
